(S)-Morpholin-2-ylmethanol hydrochloride
Overview
Description
Morpholine is a common organic compound characterized by a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . It is used in a wide range of applications in the chemical industry. Hydrochloride, on the other hand, is an acid salt resulting from the reaction of hydrochloric acid with an organic base . It is commonly used to improve the water solubility of organic compounds .
Molecular Structure Analysis
The molecular structure of a compound like “(S)-Morpholin-2-ylmethanol hydrochloride” would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy are typically used to determine the molecular structure of a compound .
Chemical Reactions Analysis
The chemical reactions involving “(S)-Morpholin-2-ylmethanol hydrochloride” would depend on the specific conditions and reactants present. As a hydrochloride salt, it would likely participate in acid-base reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-Morpholin-2-ylmethanol hydrochloride” would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .
Scientific Research Applications
-
Pharmaceuticals : Morpholine derivatives are often used in pharmaceuticals . For example, solid lipids, which can include various lipid compounds, are used in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .
-
Agrochemicals : Morpholine derivatives can also be used in agrochemicals . They can be used as intermediates in the synthesis of more complex molecules, which can be used in various agricultural applications.
-
Organic Chemistry : Morpholine derivatives are used as building blocks or intermediates in the synthesis of more complex molecules . They can be used in various reactions and processes in organic chemistry.
-
Materials Science : Pyridinium salts, which are structurally similar to morpholine derivatives, have applications in materials science . They can be used in the synthesis of various materials and in various processes in materials science.
-
Biological Research : Pyridinium salts are also used in biological research . They can be used in various biological processes and experiments, including gene delivery .
-
Industrial Applications : Solid lipids, which can include various lipid compounds, have diversified applications in various industries like pharmaceuticals, cosmetics, food, paint, leather, agriculture, microfluidics, and oil industries .
-
Pharmaceuticals : Morpholine derivatives are often used in pharmaceuticals . For example, solid lipids, which can include various lipid compounds, are used in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .
-
Agrochemicals : Morpholine derivatives can also be used in agrochemicals . They can be used as intermediates in the synthesis of more complex molecules, which can be used in various agricultural applications.
-
Organic Chemistry : Morpholine derivatives are used as building blocks or intermediates in the synthesis of more complex molecules . They can be used in various reactions and processes in organic chemistry.
-
Materials Science : Pyridinium salts, which are structurally similar to morpholine derivatives, have applications in materials science . They can be used in the synthesis of various materials and in various processes in materials science.
-
Biological Research : Pyridinium salts are also used in biological research . They can be used in various biological processes and experiments, including gene delivery .
-
Industrial Applications : Solid lipids, which can include various lipid compounds, have diversified applications in various industries like pharmaceuticals, cosmetics, food, paint, leather, agriculture, microfluidics, and oil industries .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2S)-morpholin-2-yl]methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-4-5-3-6-1-2-8-5;/h5-7H,1-4H2;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGXGDBTUJNTKJ-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703896 | |
Record name | [(2S)-Morpholin-2-yl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90703896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Morpholin-2-ylmethanol hydrochloride | |
CAS RN |
1313584-92-7 | |
Record name | [(2S)-Morpholin-2-yl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90703896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-morpholin-2-ylmethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.